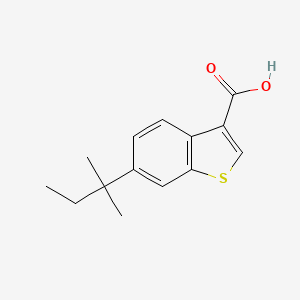

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

Description

BenchChem offers high-quality 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZVMLSOBKUTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402305 | |

| Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667436-12-6 | |

| Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The presented strategy prioritizes regiochemical control and is designed for adaptability in a research and development setting. This document will elaborate on the rationale behind the chosen synthetic pathway, provide detailed experimental protocols for each step, and discuss the underlying chemical principles.

Introduction and Strategic Overview

The benzothiophene scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds.[1] The substitution pattern on the benzothiophene core is critical for biological activity, making the regioselective synthesis of derivatives a key challenge in medicinal chemistry. This guide details a multi-step synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, focusing on a strategy that ensures the unambiguous placement of the alkyl and carboxylic acid functionalities.

Direct electrophilic substitution on the parent benzothiophene ring often leads to a mixture of isomers, complicating purification and reducing overall yield.[2] To circumvent these issues, the proposed synthesis begins with the construction of a substituted thiophenol precursor, thereby guaranteeing the desired 6-alkylation pattern. Subsequent cyclization to form the benzothiophene core is followed by a regioselective acylation at the 3-position and final hydrolysis to the target carboxylic acid.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, each with a distinct objective:

-

Stage 1: Precursor Synthesis: Formation of the key intermediate, 4-(1,1-dimethylpropyl)thiophenol.

-

Stage 2: Heterocycle Construction: Cyclization to form the 6-(1,1-dimethylpropyl)-1-benzothiophene core.

-

Stage 3: Functionalization and Final Product Formation: Introduction of the carboxylic acid group at the 3-position.

Caption: Overall synthetic strategy for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.

Stage 1: Synthesis of 4-(1,1-Dimethylpropyl)thiophenol

The initial step involves the regioselective alkylation of thiophenol to introduce the 1,1-dimethylpropyl (tert-amyl) group at the para position. A Friedel-Crafts alkylation is a suitable method for this transformation.

Causality of Experimental Choices

-

Reactants: Thiophenol is the starting aromatic core. 2-Methyl-2-butene (isoamylene) is a readily available and effective source for the 1,1-dimethylpropyl carbocation under acidic conditions.

-

Catalyst: A strong acid catalyst is required to protonate the alkene and generate the tertiary carbocation electrophile. A mixture of boron trifluoride and phosphoric acid is an effective catalyst system for this type of alkylation.[3]

-

Regioselectivity: The thiol group (-SH) is an ortho-, para-directing group in electrophilic aromatic substitution. The bulky nature of the incoming 1,1-dimethylpropyl group sterically hinders attack at the ortho positions, leading to preferential substitution at the para position.

Detailed Experimental Protocol

-

To a stirred mixture of thiophenol (1.0 eq.) and a catalytic amount of boron trifluoride-phosphoric acid complex in a suitable solvent such as toluene, slowly add 2-methyl-2-butene (1.1 eq.) at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0-10 °C for 2 hours.

-

Gradually warm the reaction mixture to 70-75 °C and maintain this temperature for an additional 2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 4-(1,1-dimethylpropyl)thiophenol.

| Parameter | Value | Reference |

| Starting Material | Thiophenol | [3] |

| Reagent | 2-Methyl-2-butene | [3] |

| Catalyst | Boron trifluoride-phosphoric acid | [3] |

| Temperature | 0 °C to 75 °C | [3] |

| Reaction Time | ~4 hours | [3] |

| Typical Yield | 65-75% | [3] |

Stage 2: Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene

With the substituted thiophenol in hand, the next stage is the construction of the benzothiophene ring system. This can be achieved by reacting the thiophenol with a suitable two-carbon electrophile, followed by an acid-catalyzed intramolecular cyclization.

Causality of Experimental Choices

-

Reactants: 4-(1,1-Dimethylpropyl)thiophenol serves as the nucleophile and the foundation for the benzene portion of the benzothiophene. α-Chloroacetaldehyde dimethyl acetal is used as a stable and easy-to-handle equivalent of the highly reactive α-chloroacetaldehyde.

-

Reaction Sequence: The reaction proceeds via an initial nucleophilic substitution of the chloride by the thiophenolate, formed in situ with a base. The resulting acetal is then hydrolyzed under acidic conditions to the aldehyde, which subsequently undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich aromatic ring to form the thiophene ring.

Detailed Experimental Protocol

-

Dissolve 4-(1,1-dimethylpropyl)thiophenol (1.0 eq.) in a suitable solvent like ethanol, and add a base such as sodium ethoxide (1.0 eq.) to generate the thiophenolate.

-

To this solution, add α-chloroacetaldehyde dimethyl acetal (1.1 eq.) and heat the mixture to reflux for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like toluene.

-

A strong acid catalyst, such as polyphosphoric acid (PPA) or Amberlyst-15, is added to the toluene solution.[4]

-

The mixture is heated to reflux with a Dean-Stark trap to remove water and drive the cyclization to completion.

-

Upon completion, the reaction is cooled, and the catalyst is filtered off (if solid) or the mixture is quenched with water (if PPA is used).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 6-(1,1-dimethylpropyl)-1-benzothiophene is purified by column chromatography or vacuum distillation.

Stage 3: Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

The final stage involves the introduction of the carboxylic acid group at the 3-position of the benzothiophene ring. A Friedel-Crafts acylation followed by hydrolysis is a direct and effective method.[5]

Causality of Experimental Choices

-

Acylating Agent: Trichloroacetyl chloride is chosen as the acylating agent. The resulting trichloromethyl ketone is readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This avoids the need for a separate oxidation step that would be required if, for example, acetyl chloride were used.

-

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) is used to activate the trichloroacetyl chloride and generate the acylium ion electrophile.[5]

-

Regioselectivity: Electrophilic substitution on the benzothiophene ring generally favors the 3-position.[4] The electron-donating alkyl group at the 6-position further activates the ring towards electrophilic attack and does not significantly alter this preference.

-

Hydrolysis: The final step is a straightforward basic hydrolysis of the 3-(trichloroacetyl) intermediate to the desired carboxylic acid.

Detailed Experimental Protocol

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve 6-(1,1-dimethylpropyl)-1-benzothiophene (1.0 eq.) in a dry, inert solvent such as dichloromethane.

-

Cool the solution to 0 °C and add anhydrous aluminum chloride (1.2 eq.) portion-wise.

-

Slowly add trichloroacetyl chloride (1.1 eq.) to the stirred suspension while maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent to obtain the crude 3-(trichloroacetyl)-6-(1,1-dimethylpropyl)-1-benzothiophene, which can be used in the next step without further purification.

-

Dissolve the crude ketone in a suitable solvent like tetrahydrofuran and add an aqueous solution of a base, such as sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. Recrystallization from a suitable solvent system can be performed for further purification.

Conclusion

The synthetic route outlined in this technical guide provides a reliable and logical approach to 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. By starting with the synthesis of a pre-functionalized thiophenol, this strategy effectively addresses the challenge of regioselectivity often encountered in the functionalization of benzothiophenes. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this and related compounds for further investigation.

References

- [PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. Sci-Hub. A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene / Synthetic Communications, 1985 [sci-hub.box]

An In-depth Technical Guide to the Chemical Properties and Potential of 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom confer unique electronic and lipophilic properties, making it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes established knowledge of the benzothiophene core and the principles of physical organic chemistry to project its chemical properties, propose robust synthetic strategies, and explore its potential applications. The insights herein are designed to empower researchers to confidently approach the synthesis, characterization, and application of this and related compounds in drug discovery and materials science.

Introduction to the Benzothiophene Scaffold

Benzothiophene is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a thiophene ring.[1] This bicyclic system is of significant interest due to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3] Several commercial drugs, such as the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton, are based on the benzothiophene moiety, underscoring its therapeutic relevance.[3]

The molecule at the heart of this guide, 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid, combines three key structural features:

-

The Benzothiophene Core: Provides a rigid aromatic platform.

-

The 3-Carboxylic Acid Group: A versatile functional handle for derivatization, allowing for the formation of esters, amides, and other functionalities. It also serves as a potential hydrogen bond donor and acceptor, influencing solubility and target binding.

-

The 6-tert-amyl Group: A bulky, lipophilic substituent on the benzene ring. This group is expected to significantly impact the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Its steric bulk may also influence the molecule's binding orientation within a protein target.

This guide will deconstruct the anticipated properties of this molecule, providing a theoretical yet practical framework for its investigation.

Predicted Physicochemical Properties

The overall properties of 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid are a composite of its constituent parts. The table below summarizes the known properties of the parent benzothiophene and 1-benzothiophene-3-carboxylic acid, alongside predicted values for the target molecule. These predictions are based on the additive effects of the tert-amyl substituent.

| Property | Benzothiophene | 1-Benzothiophene-3-carboxylic acid | 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid (Predicted) | Rationale for Prediction |

| Molecular Formula | C₈H₆S[4] | C₉H₆O₂S[5] | C₁₄H₁₆O₂S | Addition of C₅H₁₀ from the tert-amyl group. |

| Molecular Weight | 134.20 g/mol [1] | 178.21 g/mol [5] | 248.34 g/mol | Sum of atomic masses. |

| Melting Point (°C) | 28-32[1] | Data not consistently available | > Melting point of parent acid | The bulky tert-amyl group may disrupt crystal packing, but the overall increase in molecular weight and van der Waals forces would likely lead to a higher melting point. |

| Boiling Point (°C) | 221-222[4] | Data not available | > Boiling point of parent acid | Increased molecular weight and intermolecular forces. |

| LogP (Lipophilicity) | ~3.0 (Calculated) | ~2.5 (Calculated) | ~4.5-5.0 (Estimated) | The tert-amyl group is highly lipophilic and will significantly increase the octanol-water partition coefficient. |

| Aqueous Solubility | Insoluble[4] | Sparingly soluble | Very low | The increased lipophilicity from the tert-amyl group will decrease solubility in aqueous media. Solubility is expected to be higher in organic solvents like ether, acetone, and benzene.[4] |

| Acidity (pKa) | Not applicable | ~4.0-4.5 (Estimated for carboxylic acid) | ~4.0-4.5 (Estimated) | The tert-amyl group is electronically neutral and located relatively far from the carboxylic acid, so it is not expected to significantly alter the pKa of the carboxyl group. |

Proposed Synthetic Strategies

The synthesis of 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid can be approached through established methods for constructing the benzothiophene ring system, followed by or incorporating the introduction of the carboxylic acid functionality. A retrosynthetic analysis suggests a plausible pathway starting from a substituted thiophenol.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach involves the cyclization of a suitably substituted precursor. The palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes is a modern and efficient method for generating benzothiophene-3-carboxylic esters, which can then be hydrolyzed to the desired carboxylic acid.[6][7]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 4. chembk.com [chembk.com]

- 5. 1-benzothiophene-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

CAS Number: 667436-12-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a molecule of interest within the broader class of benzothiophene derivatives. While specific literature on this exact compound is limited, this guide synthesizes information from closely related analogues and general synthetic methodologies to offer a robust framework for its study and potential applications in drug discovery.

Introduction and Chemical Identity

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid belongs to the benzothiophene class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2][3] The benzothiophene core is a key structural motif in several approved drugs, highlighting its therapeutic potential.[4] The title compound is characterized by a 1,1-dimethylpropyl (or tert-pentyl) substituent at the 6-position of the benzothiophene ring and a carboxylic acid group at the 3-position.

| Identifier | Value |

| IUPAC Name | 6-(1,1-dimethylpropyl)benzo[b]thiophene-3-carboxylic acid |

| CAS Number | 667436-12-6 |

| Molecular Formula | C₁₄H₁₆O₂S |

| Molecular Weight | 248.34 g/mol |

Proposed Synthesis Pathway

A logical synthetic approach would begin with the Friedel-Crafts acylation of a commercially available substituted benzene to introduce the 1,1-dimethylpropyl group, followed by functional group manipulations to install the thiophene ring and the carboxylic acid moiety.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 1-Bromo-4-(1,1-dimethylpropyl)benzene

-

To a stirred solution of 4-bromotoluene in a suitable solvent (e.g., dichloromethane) at 0 °C, add tert-pentyl alcohol.

-

Slowly add a catalytic amount of a strong acid, such as sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired product.

Step 2: Synthesis of 4-(1,1-Dimethylpropyl)thiophenol

-

In a round-bottom flask, dissolve 1-bromo-4-(1,1-dimethylpropyl)benzene in a suitable solvent like DMF.

-

Add sodium hydrosulfide (NaSH) and heat the mixture, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude thiophenol, which can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 2-(4-(1,1-dimethylpropyl)phenylthio)acetate

-

To a solution of 4-(1,1-dimethylpropyl)thiophenol in a polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add ethyl bromoacetate dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Filter off the solid and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the thioether.

Step 4: Synthesis of Ethyl 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylate

-

To the ethyl 2-(4-(1,1-dimethylpropyl)phenylthio)acetate, add a cyclizing agent such as Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Heat the reaction mixture, carefully monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography to yield the benzothiophene ester.

Step 5: Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

-

Dissolve the ethyl 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH).

-

Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a dilute acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the final product.

Physicochemical Properties and Characterization

The physicochemical properties of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid are crucial for its handling, formulation, and biological activity. While experimental data is not available, the following table outlines key parameters that should be determined.

| Property | Predicted/Expected Value | Analytical Method |

| Melting Point | Solid at room temperature | Differential Scanning Calorimetry (DSC) |

| Solubility | Poorly soluble in water, soluble in organic solvents | Visual inspection, UV-Vis Spectroscopy |

| pKa | 4-5 (for the carboxylic acid) | Potentiometric titration, UV-Vis Spectroscopy |

| LogP | High (lipophilic) | HPLC, computational prediction |

| ¹H NMR | Characteristic peaks for aromatic, alkyl, and carboxylic acid protons | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR | Distinct signals for all carbon atoms | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Mass Spectrum | Molecular ion peak at m/z = 248.08 | Mass Spectrometry (MS) |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

Potential Applications in Drug Development

Benzothiophene-3-carboxylic acid derivatives have been investigated for a wide range of therapeutic applications.[1][2][3] The introduction of a bulky, lipophilic 1,1-dimethylpropyl group at the 6-position may influence the compound's potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Several benzothiophene derivatives have demonstrated potent anticancer activity through various mechanisms.[7][8] For instance, some analogues act as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor cell proliferation, migration, and invasion.[7][8] The structure-activity relationship of these compounds often highlights the importance of the substitution pattern on the benzothiophene ring.

Antimicrobial Activity

The benzothiophene scaffold is also a promising starting point for the development of novel antimicrobial agents.[4][9] Structure-activity relationship (SAR) studies have shown that modifications to the benzothiophene core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Neurokinin-2 (NK₂) Receptor Antagonism

Derivatives of 6-methyl-benzo[b]thiophene-2-carboxylic acid have been identified as potent antagonists of the neurokinin-2 (NK₂) receptor.[10][11] This suggests that 6-substituted benzothiophene-3-carboxylic acids could also be explored for their potential in treating conditions where the NK₂ receptor is implicated, such as inflammatory and pain disorders.

Conclusion

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid represents an intriguing, yet underexplored, molecule within the pharmacologically rich class of benzothiophenes. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and highlights its potential therapeutic applications based on the activities of related compounds. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activity of this specific molecule, which may hold promise for the development of novel therapeutics.

References

-

Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198–202. [Link]

-

Zhuravlev, F. A., & Kornienko, A. G. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 57(8), 767-769. [Link]

-

Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R. M., Ettorre, A., Giuliani, S., ... & Maggi, C. A. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, a potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148–4165. [Link]

-

Liang, J., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., ... & Wang, L. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Kumar, A., & Kumar, S. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(10), 4276. [Link]

-

Masih, P., Kesharwani, T., Pena, M., Le, T., & Afroz, S. (2024). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. The FASEB Journal, 38(S1). [Link]

-

A brief summary of structure–activity relationship for benzothiophene nucleus. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Gabriele, B., Mancuso, R., Cuglietta, S., & Strangis, R. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6899-6908. [Link]

-

Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R. M., Ettorre, A., Giuliani, S., ... & Maggi, C. A. (2010). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Liang, J., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., ... & Wang, L. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Discovery, Synthesis, and In Vitro Characterization of 2, 3 Derivatives of 4, 5, 6, 7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of medicinal chemistry, 64(19), 14757-14782. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Liang, J., ... & Wang, L. (2025). Design, synthesis, and biological evaluation of benzo[b]thiophene 1, 1‐dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie. [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10. [Link]

-

Le, T. N., Croker, S., Monteil, C., Brossard, A., Fevre, C., Person, O., ... & Berchel, M. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(21), 6668. [Link]

-

Zoghaib, W. M., & Al-Awadi, N. A. (2011). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 845-853. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Research Portal [ircommons.uwf.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in Organic Solvents

A Senior Application Scientist's Perspective on Methodologies for Characterization and Prediction

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in various organic solvents. Recognizing the scarcity of public-domain data for this specific molecule, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines the critical role of solubility in pharmaceutical sciences, details the predicted physicochemical properties of the target compound, provides a robust experimental protocol for solubility determination, and introduces theoretical models for solubility prediction. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Criticality of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical and chemical sciences.[1] For a drug candidate like 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a benzothiophene derivative, understanding its solubility is paramount.[2][3][4] Benzothiophenes are a class of heterocyclic compounds with a wide range of pharmacological activities, making them attractive for drug development.[2][3]

The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, formulation design, and overall therapeutic efficacy.[5][6] Poorly water-soluble drugs often exhibit low and variable absorption, necessitating higher doses to achieve therapeutic concentrations.[5] In fact, over 40% of new chemical entities (NCEs) are practically insoluble in water, posing a significant challenge to formulation scientists.[5][7] While aqueous solubility is critical for physiological absorption, solubility in organic solvents is equally important for synthesis, purification, crystallization, and the development of various dosage forms.[8] This guide will focus on the principles and practices for determining the solubility of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in a range of organic solvents, providing a roadmap for its characterization.

Physicochemical Profile of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

A thorough understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. While experimental data for the target compound is limited, we can infer key properties based on its structure and data from analogous compounds.

Molecular Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C14H16O2S | Provides the basis for molecular weight calculation. |

| Molecular Weight | 248.34 g/mol | Influences diffusion and crystal lattice energy. |

| logP | 5.39 | The high logP value indicates a lipophilic (non-polar) nature, suggesting higher solubility in non-polar organic solvents.[9] |

| pKa | ~4-5 | The carboxylic acid group is acidic, meaning its ionization state and thus solubility will be highly dependent on the pH of the medium. In non-aqueous solvents, its hydrogen bond donating and accepting capacity will be key. |

| Hydrogen Bond Donors | 1 (from -COOH) | The ability to donate a hydrogen bond will favor solubility in protic or hydrogen bond-accepting solvents. |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | The ability to accept hydrogen bonds will enhance solubility in protic solvents. |

| Polar Surface Area | ~54 Ų | A moderate polar surface area suggests some affinity for polar solvents, but the large non-polar backbone will likely dominate. |

Note: These values are predictions based on the chemical structure and data for similar compounds and should be experimentally verified.

The structure combines a large, non-polar benzothiophene ring and a dimethylpropyl group with a polar carboxylic acid functional group. This amphiphilic nature suggests a complex solubility profile. The principle of "like dissolves like" predicts that the non-polar backbone will favor solubility in non-polar solvents, while the carboxylic acid group will interact favorably with polar, protic solvents.[10]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

Beyond the simple "like dissolves like" principle, a more quantitative approach to predicting solubility is often required. The Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.[11][12][13] HSP is based on the concept that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion forces): Energy from van der Waals forces.

-

δp (Polar forces): Energy from dipolar intermolecular forces.

-

δh (Hydrogen bonding forces): Energy from hydrogen bonds.

Every solvent and solute can be described by a set of three HSP values (δd, δp, δh), which can be plotted as a point in a 3D "Hansen space".[11][12] The closer the HSP coordinates of a solute and a solvent are in this space, the more likely the solute is to dissolve in that solvent.[11][12]

The distance (Ra) between the HSP of the solute and the solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where subscript 1 refers to the solute and subscript 2 refers to the solvent. A smaller Ra value indicates a higher likelihood of solubility.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][14][15] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow

Detailed Protocol

Materials and Equipment:

-

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid (solid)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[16][17]

-

Solvent Addition: Add a known volume of each organic solvent (e.g., 1 mL) to the respective vials.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours).[16][17] The equilibration time should be long enough to ensure that the concentration of the dissolved compound is no longer changing.[15]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[18]

-

Data Analysis: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A table is an effective way to summarize the quantitative data.

Table 1: Hypothetical Solubility Data for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Hansen Parameters (δd, δp, δh) | Solubility (mg/mL) |

| Heptane | 1.9 | (15.3, 0.0, 0.0) | < 0.1 |

| Toluene | 2.4 | (18.0, 1.4, 2.0) | 5.2 |

| Ethyl Acetate | 6.0 | (15.8, 5.3, 7.2) | 25.8 |

| Acetone | 20.7 | (15.5, 10.4, 7.0) | 85.3 |

| Isopropanol | 18.3 | (15.8, 6.1, 16.4) | 42.1 |

| Ethanol | 24.6 | (15.8, 8.8, 19.4) | 65.7 |

| Methanol | 32.6 | (15.1, 12.3, 22.3) | 50.9 |

| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | 98.6 |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. The Hansen Parameters are approximate values for the solvents.

Interpretation: The hypothetical data illustrates a trend where solubility is not solely dependent on solvent polarity. For instance, while acetonitrile is highly polar, it may be a good solvent due to a favorable combination of its Hansen parameters with those of the solute. The low solubility in heptane is expected due to the polar carboxylic acid group. The good solubility in solvents like acetone and ethyl acetate suggests that a balance of polarity and hydrogen bonding capability is beneficial.

Additional Factors Influencing Solubility

Several other factors can significantly impact the solubility of a compound:

-

Temperature: The solubility of most solids increases with temperature.[19] However, this relationship is not always linear and should be determined experimentally if solubility at different temperatures is required.[19][20]

-

pH: For an ionizable compound like a carboxylic acid, the pH of the medium is a critical determinant of solubility.[20][21] In its ionized (deprotonated) form, the carboxylate is significantly more soluble in polar solvents. While pH is a primary consideration for aqueous solubility, the acidic or basic nature of organic solvents can also influence the ionization state and thus solubility.

-

Polymorphism: The crystalline form of the solid can have a major impact on its solubility. Different polymorphs can have different crystal lattice energies, leading to different solubilities. It is important to characterize the solid form used in solubility experiments.

Conclusion

This technical guide has provided a comprehensive framework for determining and understanding the solubility of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in organic solvents. By combining a robust experimental methodology with a sound theoretical framework, researchers can generate the high-quality data necessary for informed decision-making in drug development and chemical process optimization. The principles and protocols outlined herein are designed to ensure scientific rigor and provide a solid foundation for the characterization of this and other novel chemical entities.

References

- Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

- PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. J Pharm Sci, 78(9), 767-70.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753).

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753).

- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- IntechOpen. (2020). The Importance of Solubility for New Drug Molecules.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance.

- YouTube. (2025). How To Predict Solubility Of Organic Compounds?.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- JMPAS. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.

- ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

- Polymer Chemistry (RSC Publishing). (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films.

- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid.

- CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- ResearchGate. (n.d.). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water.

- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.

- Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Books.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

- AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- Hit2Lead. (n.d.). 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 1-Benzothiophene-3-carboxylic acid.

- PMC - NIH. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. seppic.com [seppic.com]

- 7. ucd.ie [ucd.ie]

- 8. scispace.com [scispace.com]

- 9. You are being redirected... [hit2lead.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Solubility parameters (HSP) [adscientis.com]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pharmatutor.org [pharmatutor.org]

- 19. researchgate.net [researchgate.net]

- 20. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structural Elucidation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific solid-state structure of an active pharmaceutical ingredient (API) is critical, governing its physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine and analyze the crystal structure of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. While a definitive crystal structure for this specific molecule is not currently in the public domain, this document serves as a complete procedural roadmap, detailing its synthesis, single-crystal growth, experimental structure determination via Single-Crystal X-ray Diffraction (SC-XRD), and parallel computational prediction. This guide is designed to equip researchers with the fundamental principles and practical protocols necessary for the complete solid-state characterization of this, and structurally related, compounds.

Introduction: The Imperative of Solid-State Characterization in Drug Development

Benzothiophene derivatives are a privileged class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure. However, in the realm of drug development, the therapeutic efficacy of a molecule is not solely dependent on its interaction with a biological target but is also profoundly influenced by its solid-state properties.

The crystalline form of an API can exist in multiple arrangements, a phenomenon known as polymorphism.[2] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and dissolution rate, which in turn can significantly impact the drug's bioavailability and stability.[3][4] The sudden appearance of a more stable, less soluble polymorph can have catastrophic consequences during drug manufacturing. Therefore, a thorough understanding and characterization of the crystalline form of a potential drug candidate is a critical, non-negotiable step in the pharmaceutical development pipeline.

This whitepaper presents a holistic workflow for the complete structural elucidation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a representative member of this important chemical class. We will navigate through the synthesis of the compound, the meticulous process of growing high-quality single crystals, the definitive technique of single-crystal X-ray diffraction, and the increasingly powerful in-silico methods of crystal structure prediction.

Synthesis and Spectroscopic Confirmation

A robust and scalable synthetic route is the prerequisite for obtaining the high-purity material necessary for crystallization studies. A plausible and efficient method for the synthesis of the target benzothiophene-3-carboxylic acid can be envisioned through a multi-step process, potentially involving a Gewald-type reaction or palladium-catalyzed cyclization.[5][6]

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial formation of a substituted thiophene ring followed by annulation to form the benzothiophene core and subsequent functionalization. An alternative, and often efficient, route is the intramolecular cyclization of appropriately substituted precursors.[7] The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of a Substituted Thiophenol Precursor: Begin with a commercially available starting material, such as 4-bromo-1-(1,1-dimethylpropyl)benzene. This can be converted to the corresponding thiophenol through a variety of standard organometallic procedures, for instance, via lithiation followed by quenching with elemental sulfur.

-

Step 2: Alkylation with an Acetylenic Ester: The resulting thiophenol is then subjected to an S-alkylation reaction with an appropriate three-carbon building block, such as ethyl 3-bromopropiolate, in the presence of a suitable base like potassium carbonate in a polar aprotic solvent like acetone.

-

Step 3: Intramolecular Cyclization: The resulting thioether undergoes an intramolecular cyclization to form the benzothiophene ring system. This can be achieved through various methods, including palladium-catalyzed oxidative cyclization.[5]

-

Step 4: Saponification: The ethyl ester of the benzothiophene-3-carboxylic acid is then saponified using a strong base, such as sodium hydroxide, in a mixture of water and a co-solvent like ethanol, followed by acidification to yield the desired 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization trials.

Caption: Proposed synthetic workflow for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the successful formation of the benzothiophene core. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the aromatic benzothiophene ring system.

Single-Crystal Growth: The Gateway to a Definitive Structure

The growth of high-quality single crystals is often the most challenging and critical step in the process of structure determination.[11] A variety of techniques should be systematically screened to find the optimal conditions for crystallization.[12][13]

General Principles of Crystallization

Crystallization from a solution is induced by slowly increasing the supersaturation of the compound until nucleation and subsequent crystal growth occur. The key is to allow this process to happen slowly and in a controlled manner to favor the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) should be tested for their ability to dissolve the compound at elevated temperatures and allow for precipitation upon cooling.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle.

-

Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.[11]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble.

-

The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) over an extended period.

-

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Anticipated Crystallographic Data

Based on the structures of similar benzothiophene derivatives found in the Cambridge Structural Database (CSD), we can anticipate some likely crystallographic parameters for the title compound. [14]This serves as a useful benchmark for future experimental work.

| Parameter | Expected Value/Range | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small, relatively rigid organic molecules. |

| Space Group | P2₁/c or P-1 | These are among the most common space groups for organic molecules, allowing for efficient packing. |

| Z (Molecules/Unit Cell) | 2 or 4 | Typical for the expected space groups. |

| Key Intermolecular Motif | Carboxylic Acid Dimer | The carboxylic acid groups are highly likely to form strong hydrogen-bonded dimers. |

Computational Approach: Crystal Structure Prediction (CSP)

In parallel with, or in the absence of, experimental data, computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to explore the landscape of possible crystal packing arrangements. [15]CSP can identify the most thermodynamically stable polymorphs and provide insights into the factors that govern crystallization. [15]

Principles of CSP

CSP workflows typically involve a multi-stage process. First, a global search algorithm is used to generate a vast number of plausible crystal packing arrangements. These structures are then ranked based on their calculated lattice energies, typically using a combination of force fields and more accurate quantum mechanical methods. [16]

CSP Workflow

-

Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For the title compound, this would involve exploring the rotational freedom of the 1,1-dimethylpropyl group.

-

Crystal Packing Generation: A search algorithm (e.g., random search, genetic algorithms) is used to generate thousands of unique crystal packing arrangements for each low-energy conformer within common space groups.

-

Lattice Energy Minimization: The generated structures are subjected to geometry optimization to find the nearest local minimum on the potential energy surface. This is initially done with computationally inexpensive force fields.

-

Re-ranking with Higher Accuracy Methods: A smaller set of the most promising low-energy structures are then re-ranked using more accurate methods, such as Density Functional Theory (DFT) calculations that can better account for subtle electronic effects.

Caption: A typical workflow for ab initio crystal structure prediction of an organic molecule.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

Once a crystal structure is determined (either experimentally or computationally), a detailed analysis of the intermolecular interactions is crucial for understanding the forces that hold the crystal together. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. [17][18] A Hirshfeld surface is a unique way of partitioning the space in a crystal into molecular volumes. [17]By mapping properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a 2D "fingerprint plot" can be generated. This plot provides a quantitative summary of the different types of intermolecular contacts. [18] For 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, we would expect to see:

-

Strong O-H···O interactions: Appearing as distinct "spikes" in the fingerprint plot, corresponding to the hydrogen bonds of the carboxylic acid dimer.

-

Weaker C-H···O and C-H···π interactions: These would appear as more diffuse regions in the plot.

-

H···H contacts: Typically forming the largest contribution to the Hirshfeld surface, representing van der Waals forces.

Caption: The expected hydrogen-bonded carboxylic acid dimer supramolecular synthon.

Conclusion and Future Outlook

The complete solid-state characterization of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is a multi-faceted process that integrates chemical synthesis, meticulous crystallization, definitive experimental analysis, and powerful computational prediction. This guide has laid out a comprehensive, field-proven workflow that serves as a blueprint for the structural elucidation of this and other novel pharmaceutical compounds. By systematically applying these methodologies, researchers can gain a deep understanding of the solid-state properties of their molecules, thereby mitigating risks associated with polymorphism and making more informed decisions during the drug development process. The synergy between experimental and computational techniques represents the state-of-the-art in modern materials science and is essential for the rational design of next-generation pharmaceuticals.

References

-

EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents.

-

Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC - NIH.

-

Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications.

-

The Hirshfeld Surface - CrystalExplorer.

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).

-

Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate.

-

Crystal Structure Prediction | Schrödinger Life Science.

-

(PDF) Crystal Polymorphism in Pharmaceutical Science - ResearchGate.

-

Single-crystal X-ray Diffraction - SERC (Carleton).

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org.

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PubMed Central.

-

CCDC: Structural Chemistry Data, Software, and Insights.

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press.

-

Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton.

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.

-

New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives.

-

Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.

-

MolView.

-

Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions - ACS Publications.

-

Hirshfeld surface analysis - CrystEngComm (RSC Publishing).

-

Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences.

-

crystallization of small molecules.

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate.

-

Relevance of Crystal Forms in the Pharmaceutical Field - Encyclopedia.pub.

-

Guide for crystallization.

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate - Scientific & Academic Publishing.

-

Single crystal X-ray diffraction data and structure refinement details of compound 1.

-

Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing).

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - IUCr Journals.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc.

-

Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials.

-

1 Supplementary Information Single Crystal X-Ray Diffraction Single crystal diffraction data were collected on an Oxford Diffrac.

-

Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor | ACS Omega.

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI.

-

Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.

-

Benzothiophene synthesis - Organic Chemistry Portal.

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

-

A green chemistry approach to gewald reaction - Der Pharma Chemica.

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsra.net [ijsra.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. unifr.ch [unifr.ch]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. schrodinger.com [schrodinger.com]

- 16. Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials | SandboxAQ [sandboxaq.com]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Benzothiophene Carboxylic Acids

Introduction: The Privileged Scaffold in Modern Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its rigid structure and electron-rich nature provide a versatile scaffold for interacting with a multitude of biological targets. The introduction of a carboxylic acid functionality transforms this scaffold into a highly valuable pharmacophore, enabling strong ionic interactions with receptor sites and improving pharmacokinetic properties. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for benzothiophene carboxylic acids, offering researchers and drug development professionals a detailed understanding of this critical class of molecules.

The significance of the benzothiophene core is underscored by its presence in several blockbuster drugs.[1][3][4] For instance, Raloxifene , a selective estrogen receptor modulator (SERM), is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5][6][7] Zileuton is a 5-lipoxygenase inhibitor used in the management of asthma.[3][8] Another prominent example is Sertaconazole , an antifungal medication.[3][9] The therapeutic success of these drugs has fueled continued interest in the development of novel synthetic routes to access diverse benzothiophene carboxylic acid derivatives.[2][10]

This guide will delve into the foundational discoveries that first brought benzothiophene to light, followed by a detailed exploration of the key synthetic transformations that have enabled its widespread use in medicinal chemistry. We will examine both classical and contemporary methods, providing mechanistic insights and practical, step-by-step protocols for key reactions.

Part 1: Historical Perspective - From Coal Tar to a Privileged Scaffold

The story of benzothiophene begins not in a pristine laboratory, but in the industrial byproducts of the 19th century. It was first identified as a component of lignite tar, a complex mixture of organic compounds derived from the distillation of a soft, brownish-black coal.[3] The parent compound, benzo[b]thiophene, is an aromatic organic compound with a naphthalene-like odor.[3]

Early synthetic efforts were challenging, but the late 19th and early 20th centuries saw the development of the first methods to construct the benzothiophene ring system. These early methods often relied on harsh reaction conditions and were limited in scope. A significant breakthrough was the development of cyclization reactions of substituted benzenes bearing a sulfur-containing side chain.

The two primary isomers are benzo[b]thiophene and the less stable benzo[c]thiophene.[3][11][12] The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, though its structure was not correctly identified until 1937.[11] The parent benzo[c]thiophene was not isolated until 1962.[11] This guide will primarily focus on the more prevalent and medicinally relevant benzo[b]thiophene derivatives.

Part 2: Key Synthetic Methodologies for Benzothiophene Carboxylic Acids

The synthesis of benzothiophene carboxylic acids has evolved significantly over the past century. Early methods have been refined and new, more efficient strategies have been developed, largely driven by the demands of the pharmaceutical industry. This section will explore the major synthetic routes, providing both mechanistic understanding and practical protocols.

Classical Approaches: Building the Core

One of the most direct methods for the synthesis of benzothiophene carboxylic acids involves the Friedel-Crafts acylation of a pre-formed benzothiophene ring. This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A notable example is the synthesis of benzothiophene-3-carboxylic acid from benzothiophene using trichloroacetyl chloride, followed by basic hydrolysis.[13] The Friedel-Crafts acylation is also a key step in the synthesis of Raloxifene, where 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is acylated with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride.[6][7][14]

Experimental Protocol: Synthesis of 3-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (Raloxifene)

Step 1: Friedel-Crafts Acylation

-

To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a suitable solvent such as methylene dichloride, add 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride.[7]

-

Cool the mixture to 0-10°C and add anhydrous aluminum chloride portion-wise, maintaining the temperature.[7]

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.[7]

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Demethylation

-

The crude product from the previous step is then demethylated to yield Raloxifene. A common method involves the use of aluminum chloride and a thiol, such as ethanethiol or the less odorous decanethiol, to cleave the methyl ethers.[6][7]

-

The demethylating agent is added to a solution of the acylated intermediate.

-

The reaction is stirred at an appropriate temperature until the demethylation is complete.

-

Work-up involves quenching the reaction, followed by extraction and purification, often by crystallization, to yield Raloxifene hydrochloride.[7][15]

Causality Behind Experimental Choices:

-

Lewis Acid: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, making it a more potent electrophile for the acylation of the electron-rich benzothiophene ring.

-

Solvent: Anhydrous, non-polar solvents like methylene dichloride are used to prevent the decomposition of the Lewis acid and to dissolve the reactants.

-

Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermicity of the Friedel-Crafts reaction and to minimize side reactions.

-

Demethylation Reagent: The combination of a Lewis acid and a soft nucleophile like a thiol is effective for cleaving aryl methyl ethers. The thiol acts as a scavenger for the resulting methyl cation.

Diagram: Generalized Friedel-Crafts Acylation for Raloxifene Synthesis

Caption: Key steps in the synthesis of Raloxifene.

Modern Synthetic Strategies: Efficiency and Versatility

While classical methods are still in use, modern organic synthesis has provided a plethora of new tools for the construction of benzothiophene carboxylic acids. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields.

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. A powerful strategy involves the palladium-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence.[16][17] This method allows for the construction of benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes, carbon monoxide, an alcohol, and oxygen.[16][17]

The reaction is typically catalyzed by a simple PdI₂/KI system and proceeds under an atmosphere of carbon monoxide and air.[16][17] This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.

Diagram: Palladium-Catalyzed Synthesis of Benzothiophene-3-Carboxylic Esters

Caption: Palladium-catalyzed carbonylative approach.

Cycloaddition reactions offer another elegant route to the benzothiophene core. For example, dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with azomethine ylides can be used to construct functionalized fused tricyclic systems.[18] While not directly yielding carboxylic acids, these methods provide complex scaffolds that can be further elaborated.

Diels-Alder reactions of benzothiophene S,S-dioxides with various dienophiles are also employed to synthesize more complex polycyclic aromatic systems containing the thiophene ring.[19]

Table 1: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages | Key Reagents |

| Friedel-Crafts Acylation | Direct functionalization of the benzothiophene core. Scalable. | Requires a pre-formed benzothiophene. Can have regioselectivity issues. Often uses harsh Lewis acids. | AlCl₃, Acyl Chlorides |

| Palladium-Catalyzed Carbonylation | High atom economy. Milder conditions. Good functional group tolerance.[16][17] | Requires a specific starting material (2-(methylthio)phenylacetylene). Use of CO gas. | PdI₂/KI, CO, O₂ |

| Cycloaddition Reactions | Rapid construction of complex polycyclic systems.[18][19] | May not directly yield carboxylic acids. Substrate scope can be limited. | Varies (e.g., Azomethine ylides, Dienophiles) |

Part 3: Applications in Drug Development and Beyond

The benzothiophene carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been shown to possess a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic: Certain hydroxy benzothiophene carboxylic acids have demonstrated anti-inflammatory and analgesic properties.[20]

-